Benzoguanamine formaldehyde

Descripción general

Descripción

Benzoguanamine formaldehyde is a thermosetting resin formed by the reaction of benzoguanamine and formaldehyde. This compound is widely used in the production of melamine resins, which are known for their excellent durability, chemical resistance, and aesthetic appeal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzoguanamine formaldehyde involves the condensation of benzoguanamine with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The process can be summarized as follows:

Hydroxymethylation Stage: Benzoguanamine reacts with formaldehyde to form hydroxymethyl derivatives.

Etherification Stage: The hydroxymethyl derivatives undergo etherification to form the final resin.

Industrial Production Methods: In industrial settings, the production of this compound resins involves continuous processes with precise control over reaction conditions to ensure consistent product quality. The use of solid formaldehyde and butanol in a one-step-two-stage method has been explored to enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Hydroxymethylation

-

Benzoguanamine reacts with formaldehyde under alkaline conditions (pH 8.5–10.0) to form hydroxymethyl derivatives.

-

Key intermediates include mono-, di-, and tri-hydroxymethyl benzoguanamine .

-

Optimal conditions:

Etherification

-

Hydroxymethylated products react with alcohols (e.g., n-butanol) under acidic conditions (pH 4.5) to form etherified resins .

-

Critical parameters:

Crosslinking Mechanisms

BG-F resins crosslink via alkoxymethyl groups reacting with hydroxyl, amide, or carboxyl groups in polymers (e.g., polyesters, acrylics) . Key features:

-

Functionality : Benzoguanamine has two reactive amino groups per triazine ring, enabling lower crosslink density than melamine-formaldehyde resins (three amino groups) .

-

Reaction sites :

Comparative Analysis with Melamine-Formaldehyde (MF) Resins

BG-F resins exhibit distinct reactivity and performance:

Table 2: BG-F vs. MF Resins

| Property | BG-F Resins | MF Resins |

|---|---|---|

| Reactivity | Slower hydroxymethylation | Faster hydroxymethylation |

| Crosslink density | Lower | Higher |

| Flexibility | Enhanced | Rigid |

| Solvent resistance | Superior | Moderate |

| Source: |

Performance in High-Solid Coatings

BG-F resins improve coating properties by enhancing crosslinking efficiency:

-

Water resistance : 48-hour immersion tests show no blistering .

-

Gloss retention : 90° gloss values exceed 85 GU after curing .

-

Free formaldehyde : ≤0.68% (meets industrial safety standards) .

Table 3: Coating Performance Metrics

| Metric | BG-F Resin Value | Industry Standard |

|---|---|---|

| Solid content (%) | 68.51 | 66–70 |

| Viscosity (S) | 71 | 50–90 |

| Acid number (mgKOH/g) | 0.57 | ≤2 |

| Source: |

Reaction Confirmation Techniques

Aplicaciones Científicas De Investigación

Industrial Applications

Benzoguanamine formaldehyde is primarily utilized in the production of thermosetting resins and as a modifier for various polymers. Its applications can be categorized as follows:

Thermosetting Resins

This compound is used to create cross-linkable triazine-type aminoplasts, which are essential for producing thermosetting resins. These resins are known for their durability and resistance to heat and chemicals, making them suitable for various applications in coatings and adhesives.

Pharmaceuticals

Benzoguanamine serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including anti-ulcerative and anticancer properties.

- Case Study on Anti-Ulcerative Effects : Clinical trials indicated that benzoguanamine derivatives significantly alleviated symptoms in patients with peptic ulcers compared to placebo controls.

- Anticancer Research : In vitro studies revealed that benzoguanamine derivatives induce apoptosis in cancer cells through caspase activation pathways .

Agriculture

In agriculture, benzoguanamine is utilized as an intermediate for the synthesis of pesticides. Its chemical properties allow it to enhance the efficacy of various agricultural chemicals.

Dyes and Pigments

Benzoguanamine is employed as an intermediate for the production of dyes and pigments, contributing to the development of colorants with improved stability and performance.

Mecanismo De Acción

The mechanism of action of benzoguanamine formaldehyde involves the formation of a three-dimensional network through crosslinking reactions. This network structure imparts high mechanical strength, chemical resistance, and thermal stability to the resin . The molecular targets and pathways involved in these reactions include the hydroxymethylation and etherification of benzoguanamine, leading to the formation of stable crosslinked structures .

Comparación Con Compuestos Similares

Melamine Formaldehyde: Similar in structure but with all amino groups intact.

Acetoguanamine Formaldehyde: Another derivative where an amino group is replaced by an acetyl group.

Comparison:

Benzoguanamine Formaldehyde vs. Melamine Formaldehyde: this compound offers better flexibility and toughness compared to melamine formaldehyde.

This compound vs. Acetoguanamine Formaldehyde: this compound provides enhanced chemical resistance and mechanical properties.

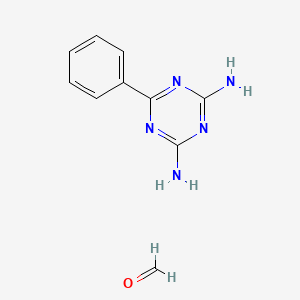

Propiedades

Número CAS |

68130-56-3 |

|---|---|

Fórmula molecular |

C10H11N5O |

Peso molecular |

217.23 g/mol |

Nombre IUPAC |

formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2 |

Clave InChI |

MSYLJRIXVZCQHW-UHFFFAOYSA-N |

SMILES canónico |

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |

Números CAS relacionados |

68002-26-6 68130-56-3 26160-89-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.